N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide, often involves intricate chemical pathways designed to introduce specific functional groups that confer desired biological properties. For example, the synthesis of various piperidine derivatives has been explored to evaluate their anti-acetylcholinesterase (AChE) activity, indicating the importance of the piperidine nitrogen and the substituents attached to it for enhanced activity (Sugimoto et al., 1990). Additionally, the discovery of cyclopentane scaffolds as potent chemokine receptor antagonists underscores the relevance of structural modifications in achieving high receptor binding and antagonist activity (Yang et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is critical for their biological function, as demonstrated by studies on the crystal structure of related compounds. For instance, the crystal structure analysis of a novel bioactive heterocycle similar to the target compound provides insights into its structural features and potential biological relevance (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide derivatives are influenced by their functional groups and molecular framework. For example, the carbonylation reaction at a C−H bond in the piperazine ring represents a novel method that could potentially be applied to synthesize related compounds, highlighting the versatility of these molecules in chemical synthesis (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their formulation and application in medicinal chemistry. Although specific studies on the physical properties of N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide were not identified, research on similar compounds provides valuable insights into how structural variations can affect these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the therapeutic potential of piperidine derivatives. Studies on related compounds have shown significant biological activities, such as antioxidant and cytotoxic effects, which are directly influenced by their chemical structure and properties (Mistry et al., 2016).
Safety and Hazards
Future Directions
Piperidine derivatives, such as N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will likely continue to be a focus of research in the future.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological activities
Result of Action
Piperidine derivatives are known to have a wide range of biological activities . The specific effects of this compound would require further investigation.
properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(12-6-2-3-7-12)14-8-11-15-9-4-1-5-10-15/h12H,1-11H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOUFZABDIAZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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